

An In-Depth Technical Guide to Methyl 1-pentyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-pentyl-1H-indole-3-carboxylate

Cat. No.: B593000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **Methyl 1-pentyl-1H-indole-3-carboxylate**. This compound is recognized primarily as an analytical reference standard and an analog of the synthetic cannabinoid PB-22.[1] Due to its classification, it is intended for forensic and research applications only.[1]

Core Molecular and Physical Properties

Methyl 1-pentyl-1H-indole-3-carboxylate is a crystalline solid with the chemical formula C₁₅H₁₉NO₂ and a molecular weight of 245.3 g/mol .[1] Its structure features an indole core N-alkylated with a pentyl chain and substituted at the 3-position with a methyl carboxylate group.

Property	Value	Source
CAS Number	1338925-20-4	[1] [2]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	[1] [2]
Molecular Weight	245.3	[1]
Formal Name	1-pentyl-1H-indole-3-carboxylic acid, methyl ester	[1]
SMILES	O=C(OC)C1=CN(CCCCC)C2=C1C=CC=C2	[1]
Formulation	A crystalline solid	
Purity	≥98%	[1]
UV Absorption (λ _{max})	216, 289 nm	[1]

Solubility Data

The solubility of **Methyl 1-pentyl-1H-indole-3-carboxylate** has been determined in various solvents, which is critical for the preparation of stock solutions and experimental assays.

Solvent	Solubility
DMF	16 mg/ml
DMSO	16 mg/ml
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/ml
Ethanol	12.5 mg/ml

Data sourced from Cayman Chemical.[\[1\]](#)

Spectroscopic and Analytical Data

While comprehensive, publicly available ¹H and ¹³C NMR spectra for **Methyl 1-pentyl-1H-indole-3-carboxylate** are limited, GC-MS data are available and are a primary tool for its

identification in forensic analysis.[1] For reference, the ^1H NMR data for the corresponding carboxylic acid (1-pentyl-1H-indole-3-carboxylic acid), a potential metabolite or synthetic precursor, has been reported.

^1H NMR Data for 1-pentyl-1H-indole-3-carboxylic acid (400 MHz, CDCl_3):[3]

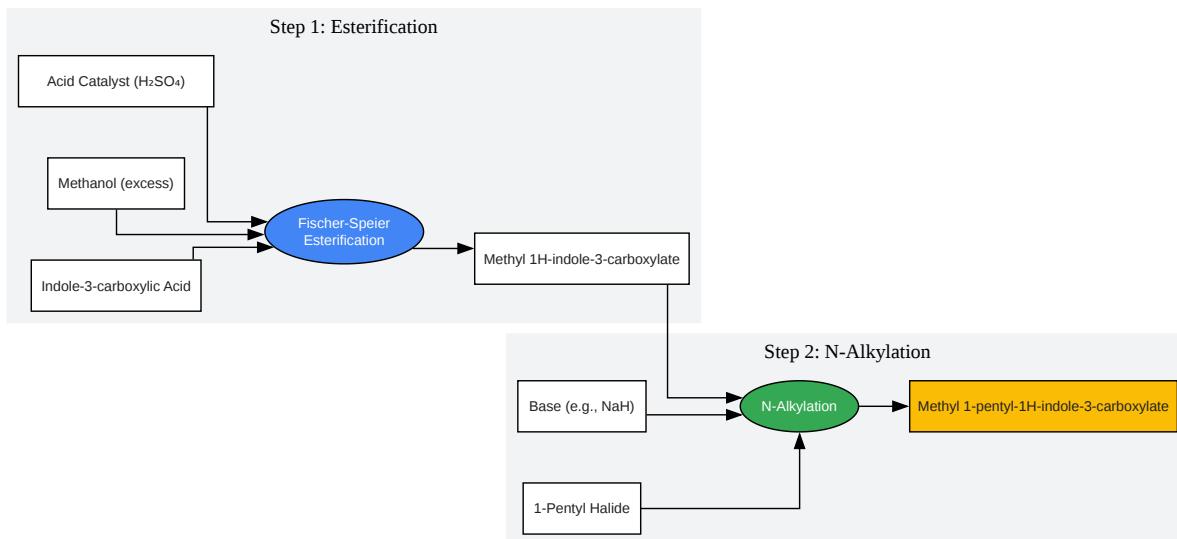
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.27-8.20	m	1H	Indole H
7.93	s	1H	Indole H
7.42-7.37	m	1H	Indole H
7.33-7.28	m	2H	Indole H
4.17	t, $J = 7.2$ Hz	2H	N- CH_2
1.94-1.85	m	2H	Pentyl CH_2
1.38-1.30	m	4H	Pentyl $(\text{CH}_2)_2$
0.90	t, $J = 6.9$ Hz	3H	Pentyl CH_3

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 1-pentyl-1H-indole-3-carboxylate** is not readily available in the peer-reviewed literature. However, its synthesis can be inferred from general methods for the preparation of N-alkylated indole-3-carboxylates. A plausible synthetic route would involve a two-step process:

- Esterification of Indole-3-carboxylic Acid: The synthesis would likely begin with the Fischer-Speier esterification of indole-3-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield methyl 1H-indole-3-carboxylate.[4]
- N-Alkylation: The subsequent step would be the N-alkylation of the resulting methyl 1H-indole-3-carboxylate with a pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).[5]

Generalized Experimental Workflow for Synthesis:

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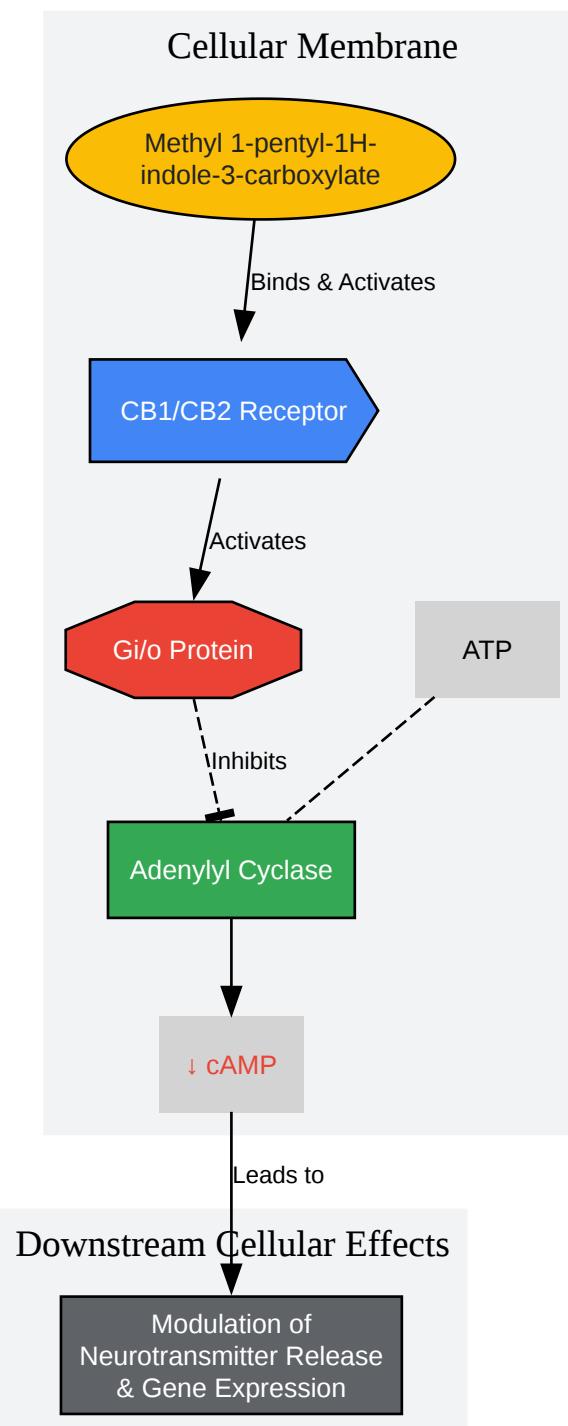
Caption: Generalized synthetic workflow for **Methyl 1-pentyl-1H-indole-3-carboxylate**.

Biological Activity and Signaling Pathways

Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of the synthetic cannabinoid PB-22, which suggests it may act as a cannabinoid receptor agonist.^[1] Synthetic cannabinoids typically exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors (GPCRs).^{[6][7]}

Activation of CB1 and CB2 receptors by an agonist leads to the dissociation of the heterotrimeric G-protein into its G α and G $\beta\gamma$ subunits. The G α i/o subunit, characteristic of cannabinoid receptor signaling, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^[6] The G $\beta\gamma$ subunit can modulate various downstream effectors, including ion channels.

Generalized Signaling Pathway for Indole-Based Synthetic Cannabinoids:



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Caption: Postulated signaling pathway upon CB1/CB2 receptor activation.

It is important to note that specific quantitative data on the binding affinity (Ki) and functional activity (EC50) of **Methyl 1-pentyl-1H-indole-3-carboxylate** at cannabinoid receptors are not currently available in the public domain. The physiological and toxicological properties of this compound are not well-characterized.[\[1\]](#) Further research is required to elucidate its precise pharmacological profile.

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